2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Scientific Research Applications
2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for developing new therapeutic agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: It has been investigated for its cytotoxic activities against various cancer cell lines, showing promising results in inhibiting cell growth.
Pharmaceutical Chemistry: The compound’s ability to act as a pharmacophore makes it valuable in drug design and development.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as CDK2. The compound inhibits CDK2 by fitting into its active site through essential hydrogen bonding interactions, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used for developing CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and function, also used as a CDK2 inhibitor.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A related compound with similar biological activities.
Uniqueness
2-methyl-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a valuable compound for developing targeted cancer therapies.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H15N5O2/c1-8-5-3-4-6-10(8)16-13(21)11-7-12(20)17-14-15-9(2)18-19(11)14/h3-6,11H,7H2,1-2H3,(H,16,21)(H,15,17,18,20) |
InChI Key |
KNJQQMHGVKYBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)NC3=NC(=NN23)C |
Origin of Product |
United States |
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